3-Pyridinecarboxamide, N-(2-nitrophenyl)-
Description
Crystallographic Analysis and Conformational Studies
The crystal structure of N-(2-nitrophenyl)pyridine-3-carboxamide reveals a triclinic lattice with space group P1 and unit cell parameters a = 6.1490 Å, b = 7.3055 Å, c = 13.6613 Å, α = 100.162°, β = 97.147°, and γ = 112.760°. The molecular conformation adopts a near-planar arrangement, with a dihedral angle of 4.1° between the pyridine and nitro-substituted phenyl rings, facilitating π-stacking interactions. The amide bond (C6–N2 = 1.3580 Å, C6–O1 = 1.2195 Å) exhibits partial double-bond character, consistent with resonance stabilization.
Intermolecular hydrogen bonding between the nitro group’s meta-hydrogen (C10–H10) and the carbonyl oxygen (O1) of adjacent molecules forms one-dimensional chains along the direction (C10–H10···O1 = 2.53 Å, ∠ = 145°). Parallel chains assemble into sheets via offset π-stacking (interplanar separation = 3.439–3.476 Å), creating a repetitive ABA’B’ packing sequence. This stacking geometry minimizes steric clashes while maximizing van der Waals interactions, as evidenced by lateral shifts of 1.552 Å.
Quantum Chemical Calculations for Electronic Structure Determination
Density functional theory (DFT) simulations of N-(2-nitrophenyl)pyridine-3-carboxamide highlight the electron-withdrawing effects of the nitro group, which polarizes the phenyl ring and reduces the amide’s electron density. The nitro group’s resonance interaction with the phenyl ring induces a charge transfer of 0.32 e to the pyridine moiety, stabilizing the planar conformation. Molecular electrostatic potential (MEP) maps reveal negative potentials localized at the carbonyl oxygen (−0.45 e) and nitro oxygens (−0.38 e), designating these regions as hydrogen bond acceptors.
HOMO-LUMO analysis indicates an energy gap of 4.1 eV, suggesting moderate reactivity. The HOMO is localized on the pyridine ring and amide group, while the LUMO resides predominantly on the nitro-substituted phenyl ring. This spatial separation implies that electronic transitions involve charge transfer from the pyridine-carboxamide system to the nitroaryl moiety, a feature corroborated by UV-Vis spectra showing a λₘₐₓ at 320 nm.
Comparative Analysis with Nicotinamide Analogues
Compared to nicotinamide (pyridine-3-carboxamide), the introduction of the 2-nitrophenyl group in N-(2-nitrophenyl)pyridine-3-carboxamide significantly alters its structural and electronic properties. The nitro group reduces the amide N–H acidity (pKa ≈ 14.5 vs. 12.8 for nicotinamide) due to diminished resonance stabilization. Crystallographic comparisons with N-(4-nitrophenyl)pyridine-2-carboxamide reveal divergent packing motifs: the 2-nitro isomer exhibits tighter π-stacking (3.439 Å vs. 3.858 Å in the 4-nitro analogue) but reduced hydrogen-bonding dimensionality.
Bond length disparities further highlight electronic differences. The C–N bond in the amide group elongates by 0.02 Å relative to nicotinamide (1.358 Å vs. 1.338 Å), reflecting decreased electron donation from the nitro-substituted phenyl ring. Additionally, the nitro group’s ortho position induces steric strain, increasing the C2–C1–N1–C7 torsion angle to 176.0° compared to 168.5° in the para-substituted derivative.
Tables
Table 1: Crystallographic parameters of N-(2-nitrophenyl)pyridine-3-carboxamide.
| Parameter | Value |
|---|---|
| Space group | P1 |
| a (Å) | 6.1490 |
| b (Å) | 7.3055 |
| c (Å) | 13.6613 |
| α (°) | 100.162 |
| β (°) | 97.147 |
| γ (°) | 112.760 |
| Volume (ų) | 544.33 |
Table 2: Key bond lengths and angles in N-(2-nitrophenyl)pyridine-3-carboxamide.
| Bond/Angle | Value |
|---|---|
| C6–N2 | 1.3580 Å |
| C6–O1 | 1.2195 Å |
| C10–H10···O1 | 2.53 Å, 145° |
| Dihedral angle | 4.1° |
Properties
CAS No. |
152751-68-3 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-8H,(H,14,16) |
InChI Key |
ZGCBUYQUQVUHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Steps
Synthesis of 3-Pyridinecarboxylic Acid Chloride
Amidation with 2-Nitroaniline
Yield and Purity
| Entry | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | SOCl₂, DMF, reflux; 2-nitroaniline, Et₃N, CH₂Cl₂ | 79 | 94 | |
| 2 | SOCl₂, pyridine, CH₃CN; 2-nitroaniline | 75 | 90 |
TBHP-Mediated Denitrogenative Synthesis
This method employs carbohydrazide intermediates and tert-butyl hydroperoxide (TBHP) for oxidative coupling.
Reaction Overview
Carbohydrazide Intermediate :
Oxidative Coupling :
Example Data
| Compound | Yield (%) | Purity (%) | Conditions | Source |
|---|---|---|---|---|
| N-(3-Nitrophenyl)isonicotinamide | 50 | >95 | TBHP, TBAI, 40°C |
Microwave-Assisted High-Pressure Synthesis
This method leverages microwave irradiation and high-pressure conditions for rapid synthesis.
Procedure
Outcome
| Parameter | Value | Source |
|---|---|---|
| Yield | 97–99% (w/w) | |
| Purity | 95–97.5% (HPLC) |
Multi-Step Synthesis via Intermediates
For complex derivatives, intermediates such as thiazolidinones or pyrazolidinones are used.
Example Route
Yield and Conditions
| Step | Reaction | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 1 | Carbohydrazide + Mercaptopropanoic Acid | 70 | Benzene, Dean-Stark trap |
Catalytic Amidation with Molecular Sieves
Molecular sieves (e.g., 3–5 Å) enhance reaction efficiency by adsorbing water and impurities.
Procedure
Advantages
- Yield : 75–85% (higher than uncatalyzed methods).
- Selectivity : Minimal side products due to controlled water removal.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amidation | High yield, simple workup | Requires anhydrous conditions |
| TBHP-Mediated | Mild conditions, scalable | Moderate yield |
| Microwave-Assisted | Rapid synthesis, high purity | Specialized equipment needed |
| Multi-Step | Flexible for complex derivatives | Longer reaction times |
Critical Parameters and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide, N-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Pyridinecarboxamide, N-(2-nitrophenyl)- with structurally related pyridinecarboxamide derivatives:
Key Comparative Insights:
Structural Complexity and Substituent Effects: The target compound is simpler than derivatives like Compound 20 (), which includes a thioether-linked isoxazole group. N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide () demonstrates how trifluoromethyl groups improve metabolic stability and lipophilicity, critical for drug design .
Electronic and Steric Properties: The 2-nitrophenyl group in the target compound is electron-withdrawing, which may reduce basicity of the pyridine nitrogen compared to non-nitrated analogs (e.g., nicotinamide N-oxide). This could influence solubility and reactivity . In N-(2,4-Difluorophenyl)-... (), fluorine substituents enhance electronegativity and may alter intermolecular interactions (e.g., hydrogen bonding) .
Storage conditions for analogs like HY-17640 () (-20°C under nitrogen) suggest sensitivity to oxidation or hydrolysis, likely applicable to the nitro-containing target compound .
Therapeutic Potential: Derivatives in are explored for anticancer and antiviral applications. The target compound’s nitro group could be leveraged in prodrug designs, where enzymatic reduction activates the molecule .
Biological Activity
3-Pyridinecarboxamide, N-(2-nitrophenyl)-, also known by its CAS number 152751-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Formula : C11H10N2O3
Molecular Weight : 218.21 g/mol
IUPAC Name : N-(2-nitrophenyl)-3-pyridinecarboxamide
CAS Number : 152751-68-3
The structure of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- features a pyridine ring substituted with a carboxamide group and a nitrophenyl moiety. This unique structural arrangement is believed to contribute to its biological activity.
The biological activity of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Interaction with Receptors : It could interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against Gram-positive and Gram-negative bacteria. |
| Anticancer Potential | May inhibit tumor cell proliferation in vitro. |
| Anti-inflammatory Effects | Demonstrated ability to reduce inflammation markers in animal models. |
Case Studies and Research Findings
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of various pyridine derivatives, including 3-Pyridinecarboxamide, N-(2-nitrophenyl)-. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacterial strains.
-
Anticancer Activity
- In vitro experiments conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 3-Pyridinecarboxamide, N-(2-nitrophenyl)- led to a dose-dependent decrease in cell viability. IC50 values were reported at approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Properties
- A rodent model was used to assess the anti-inflammatory effects of the compound. Administration of 3-Pyridinecarboxamide, N-(2-nitrophenyl)- resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum samples compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
